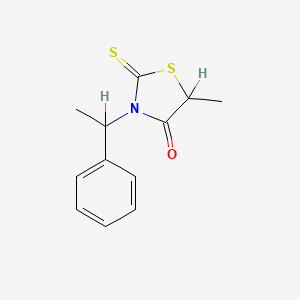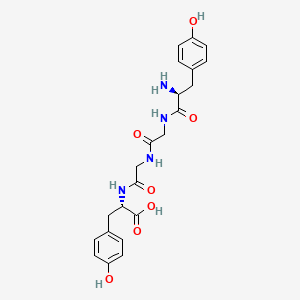
L-Tyrosylglycylglycyl-L-tyrosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Tyrosylglycylglycyl-L-tyrosine is a peptide composed of two molecules of L-tyrosine and two molecules of glycine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. The presence of L-tyrosine, an aromatic amino acid, imparts unique properties to the peptide, making it a subject of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents such as carbodiimides or uronium salts.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that use SPPS. These machines can handle large-scale synthesis with high precision and efficiency. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
L-Tyrosylglycylglycyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of L-tyrosine can be oxidized to form quinones.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the peptide with altered functional groups.
Substitution: Peptides with modified side chains or backbone structures.
科学的研究の応用
L-Tyrosylglycylglycyl-L-tyrosine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery system.
Industry: Utilized in the development of biomaterials and nanotechnology.
作用機序
The mechanism of action of L-Tyrosylglycylglycyl-L-tyrosine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, influencing their activity. The aromatic rings of L-tyrosine residues can participate in π-π interactions, while the peptide backbone can form hydrogen bonds with target molecules. These interactions can modulate signaling pathways and biochemical processes.
類似化合物との比較
Similar Compounds
L-Tyrosine: A single amino acid with similar aromatic properties.
Glycylglycyl-L-tyrosine: A shorter peptide with one L-tyrosine and two glycine residues.
L-Tyrosyl-L-tyrosine: A dipeptide with two L-tyrosine residues.
Uniqueness
L-Tyrosylglycylglycyl-L-tyrosine is unique due to its specific sequence and combination of amino acids The presence of two L-tyrosine residues provides enhanced aromatic interactions, while the glycine residues offer flexibility to the peptide structure
特性
CAS番号 |
21841-54-3 |
|---|---|
分子式 |
C22H26N4O7 |
分子量 |
458.5 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C22H26N4O7/c23-17(9-13-1-5-15(27)6-2-13)21(31)25-11-19(29)24-12-20(30)26-18(22(32)33)10-14-3-7-16(28)8-4-14/h1-8,17-18,27-28H,9-12,23H2,(H,24,29)(H,25,31)(H,26,30)(H,32,33)/t17-,18-/m0/s1 |
InChIキー |
KRSNERDYZXTSTQ-ROUUACIJSA-N |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)N)O |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)NCC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


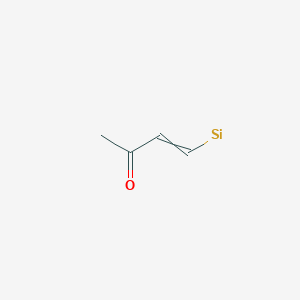
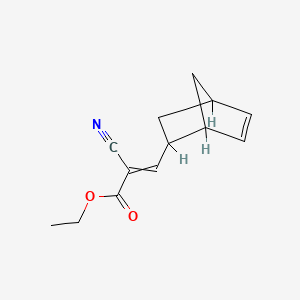
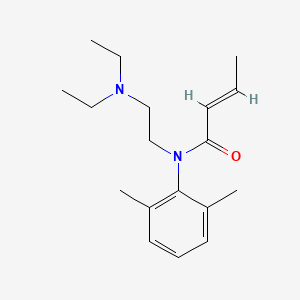
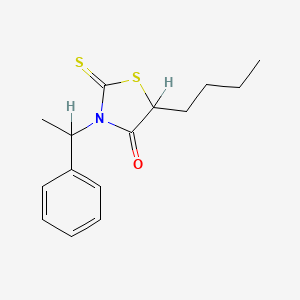
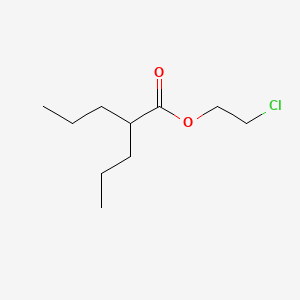
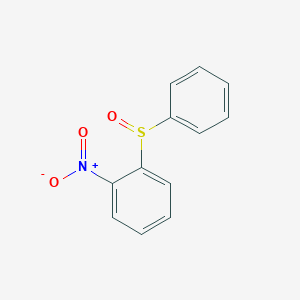

![(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)

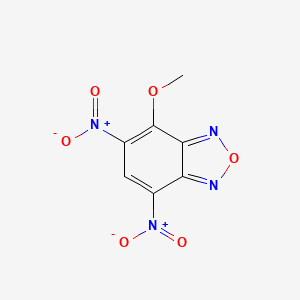
![[1,3]Thiazolo[4,5-e][2,1,3]benzothiadiazole-7(3H)-thione](/img/structure/B14703130.png)
